1-(4-Chlorobutyl)-2-phenylindole
Description
Significance of Indole (B1671886) Scaffold in Advanced Organic Synthesis
The indole scaffold is considered a "privileged" structure in medicinal chemistry and advanced organic synthesis. nih.govyoutube.com Its rigid, planar structure and electron-rich nature make it an ideal framework for the construction of complex molecular architectures. chemicalbook.com The versatility of the indole ring allows for functionalization at various positions, enabling the synthesis of a diverse library of derivatives. nih.gov
Key synthetic strategies that underscore its importance include:
Building Block for Natural Products: Many alkaloids, a class of naturally occurring compounds with significant physiological effects, are based on the indole core. The synthesis of these complex molecules often relies on constructing or modifying an indole nucleus. rsc.orgnih.gov
Foundation for Pharmaceutical Agents: The indole framework is present in numerous approved drugs, highlighting its role in the development of new therapeutic agents. nih.govyoutube.com Its ability to interact with various biological targets makes it a cornerstone of drug discovery programs. nih.govnih.gov
Platform for Catalysis and Materials Science: Modern synthetic methods, such as transition metal-catalyzed cross-coupling and C-H activation reactions, are frequently employed to create novel indole derivatives. chemicalbook.com These compounds are not only used in medicine but also find applications in materials science, such as in the development of organic electronics. nih.gov
The continued development of synthetic methodologies, including one-pot syntheses and stereoselective reactions, further enhances the utility of the indole scaffold in creating molecules with precise three-dimensional structures and tailored properties. nih.govnih.gov
Structural Characteristics and Aromaticity of the Indole Nucleus
Indole (C₈H₇N) is an aromatic heterocyclic organic compound featuring a bicyclic structure where a benzene (B151609) ring is fused to a five-membered pyrrole (B145914) ring. Its structure and electronic properties are key to its chemical behavior.
Planarity and Aromaticity: The indole molecule is planar. It adheres to Hückel's rule for aromaticity, possessing a continuous, cyclic system of 10 π-electrons. Eight electrons originate from the carbon atoms' p-orbitals, and two are contributed by the lone pair on the nitrogen atom, which occupies a p-orbital and participates in the aromatic system. This delocalization of electrons results in significant resonance energy, contributing to its stability.
Electronic Nature: The participation of the nitrogen lone pair in the aromatic sextet makes indole an electron-rich system. However, this also means the lone pair is not readily available for protonation, rendering indole a very weak base, much like pyrrole. Electrophilic substitution reactions are common, with a notable preference for attack at the C3 position of the pyrrole ring due to the higher electron density at this location as shown in resonance structures.
The numbering of the indole ring system begins at the nitrogen atom (position 1), proceeds around the pyrrole ring to position 3, and then continues around the benzene ring from position 4 to 7.
Overview of Indole Derivatives in Modern Chemical Research
The exploration of indole derivatives is a dynamic and rapidly expanding area of chemical research. nih.gov The structural versatility of the indole nucleus allows for the introduction of a vast array of substituents, leading to compounds with a wide spectrum of chemical properties and applications. nih.govnih.gov
Modern research highlights the diverse roles of indole derivatives:
Medicinal Chemistry: Indole derivatives are investigated for a multitude of therapeutic applications. They form the basis for anticancer agents (e.g., vinca (B1221190) alkaloids), anti-inflammatory drugs (e.g., Indomethacin), and antimigraine medications (triptans). nih.govchemicalbook.com Research is ongoing to develop novel indole-based compounds targeting drug-resistant pathogens and chronic diseases. nih.gov
Agrochemicals: The biological activity of indole derivatives extends to agriculture, where they are developed as pesticides and herbicides. nih.gov Indole-3-acetic acid, for instance, is a well-known plant hormone of the auxin class. youtube.comrsc.org
Functional Materials: In materials science, indole-based molecules are explored for their unique electronic and photophysical properties. They are used in the creation of organic light-emitting diodes (OLEDs), fluorescent probes, and other advanced materials. nih.gov
The synthesis of these derivatives often involves sophisticated chemical transformations, including palladium-catalyzed reactions and multi-component strategies, to build molecular complexity efficiently.
| Notable Indole Derivative | Field of Research | Significance |
| Serotonin | Neurobiology | An essential neurotransmitter regulating mood and sleep. nih.gov |
| Indomethacin | Medicinal Chemistry | A nonsteroidal anti-inflammatory drug (NSAID). nih.govchemicalbook.com |
| Vincristine | Oncology | An anticancer agent that inhibits tubulin polymerization. nih.gov |
| Triptans | Pharmacology | A class of drugs used to treat migraine headaches. |
| Indole-3-acetic acid | Plant Biology | A primary plant hormone (auxin) regulating growth. youtube.comrsc.org |
Structure
3D Structure
Properties
CAS No. |
61205-58-1 |
|---|---|
Molecular Formula |
C18H18ClN |
Molecular Weight |
283.8 g/mol |
IUPAC Name |
1-(4-chlorobutyl)-2-phenylindole |
InChI |
InChI=1S/C18H18ClN/c19-12-6-7-13-20-17-11-5-4-10-16(17)14-18(20)15-8-2-1-3-9-15/h1-5,8-11,14H,6-7,12-13H2 |
InChI Key |
NJSKWFPAHCCJDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2CCCCCl |
Origin of Product |
United States |
The Compound: 1 4 Chlorobutyl 2 Phenylindole
Synthesis and Structure
The primary synthetic route involves the reaction of 2-phenylindole (B188600) with a suitable alkylating agent, in this case, 1-bromo-4-chlorobutane (B103958). The reaction proceeds via an Sₙ2 mechanism.
Reaction Scheme:
Deprotonation: 2-phenylindole is first treated with a strong, non-nucleophilic base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). The base removes the acidic proton from the indole (B1671886) nitrogen (N-H, pKa ≈ 16-17), generating a highly nucleophilic indolide anion. nih.govnih.gov
Nucleophilic Attack (Sₙ2): The resulting anion then acts as a nucleophile, attacking the electrophilic carbon of 1-bromo-4-chlorobutane. The attack preferentially occurs at the carbon bearing the bromine atom, as the carbon-bromine bond is weaker and more polarized than the carbon-chlorine bond, making bromide a better leaving group. nih.gov This nucleophilic substitution results in the formation of the desired product, this compound, with the 4-chlorobutyl chain attached to the indole nitrogen.
The starting material, 2-phenylindole, is typically synthesized via the Fischer indole synthesis, which involves the acid-catalyzed reaction of phenylhydrazine (B124118) with acetophenone (B1666503). rsc.org
| Compound | IUPAC Name | Molecular Formula | Role in Synthesis |
| 2-Phenylindole | 2-Phenyl-1H-indole | C₁₄H₁₁N | Starting material (nucleophile precursor) |
| Sodium Hydride | Sodium Hydride | NaH | Base (for deprotonation) |
| 1-Bromo-4-chlorobutane | 1-Bromo-4-chlorobutane | C₄H₈BrCl | Alkylating agent (electrophile) |
| This compound | 1-(4-Chlorobutyl)-2-phenyl-1H-indole | C₁₈H₁₈ClN | Final Product |
Physicochemical Properties
Specific, experimentally determined physicochemical data for this compound are not extensively documented in the surveyed literature. However, based on its molecular structure, it can be characterized as a substituted indole derivative. It would be expected to be a non-polar compound, likely appearing as a solid or a viscous oil at room temperature, with good solubility in common organic solvents such as dichloromethane, ethyl acetate (B1210297), and acetone, and poor solubility in water.
Classical Approaches to Indole Synthesis
The traditional methods for indole synthesis are named reactions that have been refined over decades and remain staples in organic synthesis. These reactions typically involve the acid- or heat-mediated cyclization of appropriately substituted aromatic precursors.
Fischer Indole Synthesis and its Adaptations for 2-Arylindoles
Discovered by Emil Fischer in 1883, the Fischer indole synthesis is one of the oldest and most reliable methods for preparing substituted indoles. testbook.combyjus.com The reaction involves the condensation of a phenylhydrazine with an aldehyde or ketone under acidic conditions to form a phenylhydrazone, which then undergoes a ontosight.aiontosight.ai-sigmatropic rearrangement and cyclization to yield the indole core. byjus.comthermofisher.com
For the synthesis of 2-arylindoles, such as 2-phenylindole, an aryl hydrazine (B178648) is reacted with an aryl ketone. testbook.com For example, the reaction of phenylhydrazine with acetophenone yields 2-phenylindole. ijnrd.org The process can be carried out in a single pot without isolating the intermediate hydrazone. byjus.comthermofisher.com A variety of Brønsted or Lewis acids can be employed as catalysts, including hydrochloric acid, sulfuric acid, polyphosphoric acid, and zinc chloride. testbook.com The choice of acid and reaction conditions can influence the regioselectivity when using unsymmetrical ketones. byjus.comthermofisher.com
| Starting Materials | Catalyst/Solvent | Product | Yield | Reference |
| Phenylhydrazine, Acetophenone | Acetic Acid / Ethanol | 2-Phenylindole | Good | |
| Phenylhydrazine, Acetophenone | Polyphosphoric Acid | 2-Phenylindole | - | ijnrd.org |
| 2-(4-Hydrazino-phenyl)-ethanesulfonic acid methylamide, Substituted Acetophenones | Acetic Acid / Ethanol (Microwave) | 2-Aryl-indolyl-ethanesulfonamides | up to 93% | researchgate.net |
| 2-(4-Hydrazino-phenyl)-ethanesulfonic acid methylamide, Substituted Acetophenones | Acetic Acid (Thermal) | 2-Aryl-indolyl-ethanesulfonamides | 76% | researchgate.net |
Reissert Indole Synthesis
The Reissert indole synthesis is another classic method that begins with ortho-nitrotoluene and its derivatives. wikipedia.orgchemeurope.com The first step is a condensation reaction between o-nitrotoluene and diethyl oxalate (B1200264) in the presence of a base, typically potassium ethoxide, to form ethyl o-nitrophenylpyruvate. wikipedia.orgchemeurope.com This intermediate then undergoes a reductive cyclization using reagents like zinc in acetic acid or ferrous sulfate (B86663) and ammonia. wikipedia.orgresearchgate.net This process initially yields indole-2-carboxylic acid, which can be subsequently decarboxylated by heating to afford the corresponding indole. wikipedia.orgresearchgate.net The Reissert synthesis is particularly well-suited for preparing indoles with a substituent at the 2-position.
Larock Indole Synthesis
The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction between an ortho-iodoaniline and a disubstituted alkyne. synarchive.comwikipedia.org First reported in 1991, this method offers a highly versatile route to 2,3-disubstituted indoles. wikipedia.org The reaction is typically performed with a palladium(II) acetate catalyst, a base such as potassium carbonate, and often includes additives like lithium chloride or triphenylphosphine. wikipedia.orgub.edu A key feature of the Larock synthesis is its high regioselectivity; the bulkier substituent of the alkyne generally ends up at the C-2 position of the indole ring. ub.edunih.gov This method tolerates a wide range of functional groups on both the aniline (B41778) and alkyne components. wikipedia.orgacs.org
| Catalyst | Base | Additive | Solvent | Reference |
| Pd(OAc)₂ | K₂CO₃ | LiCl, n-Bu₄NCl | DMF | ub.edu |
| Pd(OAc)₂ | K₂CO₃ | PPh₃ | DMF | wikipedia.org |
| 10% Pd/C | NaOAc | None | NMP | wikipedia.org |
| Pd(II) complexes on SBA-15 | K₂CO₃ | - | DMF | ub.edu |
Other Established Cyclization Methods (e.g., Bartoli, Cadogan, Leimgruber–Batcho)
Several other named reactions provide reliable pathways to the indole core.
Bartoli Indole Synthesis : This reaction involves the addition of a vinyl Grignard reagent to an ortho-substituted nitroarene. wikipedia.orgquimicaorganica.org The reaction requires three equivalents of the Grignard reagent and is particularly effective for synthesizing 7-substituted indoles, a class of compounds that can be difficult to access through other means. wikipedia.orgjk-sci.com The presence of a sterically bulky substituent at the ortho position to the nitro group is often crucial for the success of the reaction and generally leads to higher yields. wikipedia.orgjk-sci.com
Cadogan–Sundberg Indole Synthesis : This method produces indoles through the reductive cyclization of o-nitrostyrenes using trivalent phosphorus reagents, such as triethyl phosphite (B83602). wikipedia.orghellenicaworld.com The reaction proceeds by deoxygenation of the nitro group to a nitroso group, which then reacts with the alkene moiety to form an N-hydroxyindole intermediate. Further reaction with the phosphite reagent yields the final indole product. wikipedia.org
Leimgruber–Batcho Indole Synthesis : This is a highly popular and industrially significant two-step synthesis that starts from an o-nitrotoluene. wikipedia.org The first step is the formation of a β-nitroenamine by reacting the o-nitrotoluene with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), often in the presence of an amine like pyrrolidine (B122466). wikipedia.orgresearchgate.net The second step is a reductive cyclization of the enamine intermediate, commonly achieved with reagents like Raney nickel and hydrazine, palladium on carbon with hydrogen, or stannous chloride. wikipedia.org This method is valued for its high yields, mild conditions, and the ready availability of starting materials. wikipedia.org Recent improvements have focused on developing one-pot tandem procedures to streamline the process. journalijar.comrsc.org
Contemporary Methodologies for Indole Ring Formation
Modern synthetic chemistry has introduced new, highly efficient methods for indole ring construction, often leveraging transition-metal catalysis to achieve novel transformations and improve atom economy.
One such approach is a one-pot palladium-catalyzed process that combines a Sonogashira-type alkynylation with a base-assisted cycloaddition to synthesize diversified 2-arylindole derivatives from substituted 2-iodoanilines and terminal alkynes. rsc.org
Another contemporary strategy involves a ruthenium-catalyzed cascade reaction of 2-alkenylanilines with diazonaphthalen-2(1H)-ones. acs.org This method facilitates the simultaneous construction of the indole scaffold and the introduction of an N-aryl group under additive-free conditions, using air as a green oxidant. acs.org
Furthermore, novel rearrangement reactions have been developed. For instance, trifluoromethanesulfonic acid can effectively catalyze a 1,2-migration of alkyl and aryl groups from the C3-position to the C2-position of an indole ring, providing a unique pathway to certain 2-substituted indoles from their more easily accessible 3-substituted isomers. nih.gov Improvements to classical methods are also ongoing, such as the development of an improved, catalyst-free thermal Bischler indole synthesis that affords 2-arylindoles in high yields. researchgate.net
Synthetic Pathways to this compound and its Analogs
The synthesis of this compound is a multi-step process that first involves the construction of the core 2-phenylindole scaffold, followed by the strategic attachment of the 4-chlorobutyl group to the indole nitrogen. The methodologies for creating the 2-phenylindole nucleus are diverse, ranging from classical cyclization reactions to modern metal-catalyzed processes that offer greater efficiency and control. Subsequent functionalization of the indole moiety, specifically N-alkylation, requires careful selection of reagents and conditions to ensure regioselectivity.
1 Metal-Catalyzed Reactions and C-H Activation Processes
The formation of the 2-phenylindole skeleton is frequently accomplished through metal-catalyzed cross-coupling reactions. These methods have become attractive alternatives to classical syntheses like the Fischer indole synthesis, which, while reliable, can have limitations. researchgate.net Modern catalytic processes offer efficiency and broad functional group tolerance. bohrium.comacs.org
Palladium-based catalysts are prominent in the synthesis of nitrogen heterocycles. mdpi.com A common strategy involves the Sonogashira-type alkynylation of 2-iodoanilines with terminal alkynes, followed by a base-assisted cycloaddition to form the indole ring. nih.gov This one-pot, two-step process is highly efficient for generating a diverse array of 2-arylindoles. nih.gov Another powerful palladium-catalyzed method is the Suzuki coupling reaction, which couples 2-halogenated indoles with phenylboronic acid to give high yields of 2-phenylindoles. acs.org However, the synthesis of the requisite 2-haloindole precursors can be challenging. acs.org
To overcome the need for pre-functionalized starting materials, direct C-H activation has emerged as a powerful, atom-economical strategy. nih.gov The primary challenge in synthesizing 2-phenylindole lies in achieving selectivity at the C-2 position, as the C-3 position is typically more reactive toward electrophilic substitution. acs.orgacs.org Rhodium (Rh) catalysts, such as [Cp*RhCl2]2, have been successfully employed for the oxidative coupling of 2-phenylindoles with alkynes via C-H and N-H bond cleavage, and for the direct C-H amidation of 2-arylindoles. nsf.gov Bimetallic systems, combining metals like Nickel (Ni) or Manganese (Mn) for alcohol dehydrogenation with Palladium (Pd) for C-H activation and cyclization, have also been developed to synthesize 2-arylindoles from simple anilines and secondary alcohols without isolating intermediates. bohrium.com
| Catalyst System | Reaction Type | Substrates | Key Features |
| Palladium (Pd) | Sonogashira Coupling / Cycloaddition | 2-Iodoanilines, Terminal Alkynes | One-pot synthesis, high efficiency, broad substrate scope. nih.gov |
| Palladium (Pd) | Suzuki Coupling | 2-Haloindoles, Phenylboronic Acid | High yields, but requires pre-functionalized indoles. acs.org |
| Rhodium (Rh) | C-H/N-H Activation | 2-Phenylindoles, Alkynes | Oxidative coupling using air as the oxidant. nsf.gov |
| Ni/Pd or Mn/Pd | Dehydrogenation / C-H Activation | Anilines, Secondary Alcohols | Bimetallic system avoids isolation of intermediates. bohrium.com |
| Gold (Au) | Hydroamination | 2-(Phenylethynyl)aniline | Catalyzes intramolecular hydroamination to form 2-phenylindole. mdpi.com |
2 Photochemical and Electrochemical Approaches
In the pursuit of more sustainable and efficient synthetic methods, photochemical and electrochemical reactions have been developed. These techniques can often be conducted under mild conditions, avoiding the need for harsh reagents. acs.org
Photochemical synthesis can be applied to the formation of indole and carbazole (B46965) structures, typically through the photocyclization of stilbene (B7821643) analogs or diphenylamines. researchgate.net For instance, the irradiation of 2-anilinoacetoacetates can produce 3-hydroxyindolines, which are then dehydrated to indoles. researchgate.net Another approach involves the photolysis of aniline-pyridines to generate carbolines, which are structurally related to indoles. researchgate.net
Electrochemistry offers a powerful tool for constructing heterocyclic rings. researchgate.netresearchgate.net The reaction of 2-phenylindole with primary aromatic amines to form 2-phenyl-3-arylimino-3H-indoles has been investigated through anodic oxidation, with results suggesting a mechanism that proceeds through a nitrenium ion intermediate. rsc.org Electrochemical methods provide a green alternative by eliminating the need for chemical oxidants or reductants. researchgate.net
3 Green Synthesis Principles in Indole Production
Green chemistry principles are increasingly being integrated into the synthesis of 2-phenylindole derivatives to create more environmentally friendly and cost-effective processes. acs.org Key strategies include the development of new catalytic systems, such as non-toxic, metal-free, or recyclable metal catalysts. acs.org For example, using KHSO₄·H₂O as a catalyst with SiO₂ as a solid support allows for the solvent-free Fischer synthesis of 2-phenylindoles with yields often exceeding 90%. acs.org
The use of benign and abundant alkylating agents like alcohols, instead of alkyl halides, is another important green approach. rsc.org This strategy, often driven by "borrowing hydrogen" or "hydrogen autotransfer" methodologies, reduces the formation of salt waste. rsc.orgresearchgate.net Furthermore, employing water as a reaction solvent, where possible, significantly enhances the environmental profile of the synthesis. scispace.com For instance, a hydrothermally stable metal-organic framework supporting palladium nanoparticles has been used to catalyze the synthesis of 2-phenylindoles in water. scispace.com These advancements represent a shift towards more sustainable and economical production of valuable indole compounds. acs.org
Reaction Mechanisms and Reactivity of 1 4 Chlorobutyl 2 Phenylindole
Electronic Properties and Electron Density Distribution
The electronic characteristics of 1-(4-chlorobutyl)-2-phenylindole are a composite of the electron-rich indole (B1671886) core, the electron-donating effect of the N-alkyl group, and the electronic influence of the 2-phenyl substituent. The indole ring system is inherently π-excessive, meaning it possesses a higher electron density than a corresponding carbocyclic aromatic system like benzene (B151609). This is due to the participation of the nitrogen lone pair in the π-conjugated system of the bicyclic structure.
Computational chemistry provides valuable tools for understanding the electron distribution within a molecule. Methods like Density Functional Theory (DFT) can be employed to calculate molecular orbitals and electron density maps. For substituted indoles, these calculations typically reveal that the highest electron density is localized on the pyrrole (B145914) part of the indole ring, particularly at the C3 position.
Table 1: Calculated Electronic Properties of a Model 1-Alkyl-2-phenylindole System
| Property | Value/Description |
| HOMO Energy | Relatively high, indicating susceptibility to electrophilic attack. |
| LUMO Energy | Relatively low, indicating potential for accepting electrons. |
| Electron Density at C3 | Highest among the ring carbons, indicating the primary site for electrophilic substitution. |
| Electron Density at N1 | Reduced due to participation in the aromatic system and alkyl substitution. |
| Fukui Function (f-) at C3 | Maximum value, predicting the highest reactivity towards electrophiles. |
Electrophilic Aromatic Substitution Patterns on the Indole Ring
Electrophilic aromatic substitution is a hallmark of indole chemistry, and the regioselectivity of this reaction is a key aspect of the reactivity of this compound.
Intrinsic Reactivity at C2 and C3 Positions
The indole ring possesses two primary sites for electrophilic attack on the pyrrole ring: the C2 and C3 positions. Of these, the C3 position is overwhelmingly the preferred site of electrophilic substitution. This preference can be explained by examining the stability of the Wheland intermediates (also known as arenium ions) formed upon attack at each position.
Attack of an electrophile at the C3 position leads to a carbocation intermediate where the positive charge is delocalized over the C2 atom and the nitrogen atom, without disrupting the aromaticity of the benzene ring. In contrast, attack at the C2 position results in an intermediate where delocalization of the positive charge onto the nitrogen atom would necessitate the disruption of the benzene ring's aromatic sextet. Consequently, the intermediate from C3 attack is significantly more stable, leading to a lower activation energy for this reaction pathway.
Influence of N-Alkylation and 2-Phenyl Substitution on Regioselectivity
The presence of substituents on the indole ring can modulate its reactivity and regioselectivity. In this compound, both the N1 and C2 positions are substituted.
The N-alkylation with a 4-chlorobutyl group generally increases the electron density of the indole ring through an inductive effect, making it more reactive towards electrophiles compared to the parent indole. However, the primary site of electrophilic attack remains the C3 position. encyclopedia.pub
The 2-phenyl substitution has a more complex influence. The phenyl group is generally considered to be electron-withdrawing by induction but can be electron-donating or withdrawing by resonance, depending on its orientation. In the context of 2-phenylindole (B188600), the phenyl group at the C2 position further directs electrophilic attack to the C3 position. If the C3 position were already occupied, electrophilic substitution would then be directed to the benzene ring of the indole nucleus, typically at the C5 or C6 positions.
In a study on the synthesis of 2-arylindole derivatives, it was demonstrated that various electrophilic substitution reactions, such as N-alkylation, occur readily on the indole nitrogen, and subsequent reactions on the ring are directed by the existing substituents. nih.gov
Nucleophilic Reactivity at the Indole Nitrogen (N1)
The nitrogen atom of the indole ring, while contributing its lone pair to the aromatic system, can also exhibit nucleophilic character, particularly after deprotonation.
Indole N-Anion Formation and Reactivity with Electrophiles
The N-H proton of an unsubstituted indole is weakly acidic and can be removed by a strong base, such as sodium hydride (NaH) or an organolithium reagent, to form a highly nucleophilic indole N-anion. In the case of this compound, the nitrogen atom is already alkylated, so it does not possess an acidic proton for deprotonation. However, the principles of N-anion reactivity are crucial for understanding the synthesis of such N-substituted indoles. The N-alkylation of 2-phenylindole with a suitable 4-chlorobutyl electrophile, for instance, would typically proceed via the formation of the 2-phenylindole anion. nih.gov The resulting anion is a potent nucleophile that readily reacts with alkyl halides.
Reactivity of the 4-Chlorobutyl Moiety
The 4-chlorobutyl group attached to the indole nitrogen introduces another reactive center into the molecule. The carbon-chlorine bond is polarized, with the carbon atom being electrophilic and susceptible to nucleophilic attack. This allows for a variety of substitution reactions where the chloride ion acts as a leaving group.
A particularly important reaction pathway for N-(haloalkyl)indoles is intramolecular cyclization . The indole ring itself, being electron-rich, can act as an intramolecular nucleophile. In the case of this compound, the C3 position of the indole ring could potentially attack the electrophilic carbon of the chlorobutyl chain, leading to the formation of a new six-membered ring. This type of intramolecular Friedel-Crafts alkylation would result in a tetracyclic product. Studies on the intramolecular cyclization of N-aryl substituted indoles have shown that such ring formations are feasible, often mediated by a Lewis acid or under thermal conditions. encyclopedia.pubrsc.org The success of such a cyclization would depend on the reaction conditions and the relative activation barriers of intermolecular versus intramolecular pathways.
Table 2: Potential Reactions of the 4-Chlorobutyl Moiety
| Reaction Type | Reagent/Condition | Potential Product |
| Nucleophilic Substitution | A strong nucleophile (e.g., CN-, N3-, R2NH) | 1-(4-substituted-butyl)-2-phenylindole |
| Intramolecular Cyclization | Lewis acid (e.g., AlCl3) or heat | A tetracyclic fused indole derivative |
| Elimination | A strong, sterically hindered base | 1-(but-3-en-1-yl)-2-phenylindole (less likely) |
Nucleophilic Substitution Reactions Involving the Chloro Group
The presence of a chloro group on the butyl chain of this compound introduces a reactive site for nucleophilic substitution reactions. The carbon atom bonded to the chlorine atom is electrophilic and susceptible to attack by nucleophiles, leading to the displacement of the chloride ion, a good leaving group.
The general mechanism for a nucleophilic substitution reaction at the terminal chloro group can be depicted as follows:
Nu:⁻ + R-Cl → R-Nu + Cl⁻
Where Nu:⁻ represents a nucleophile and R represents the 1-(2-phenylindolyl)butyl group.
The nature of the nucleophile, solvent, and reaction conditions can influence whether the reaction proceeds via an S(_N)1 or S(_N)2 mechanism. Given that the chloro group is on a primary carbon, an S(_N)2 mechanism is generally favored. This involves a backside attack by the nucleophile on the carbon atom bearing the chlorine, leading to an inversion of configuration if the carbon were chiral.
Common nucleophiles that can react with this compound include:
Hydroxide ions (OH⁻) to form the corresponding alcohol.
Alkoxide ions (RO⁻) to form ethers.
Cyanide ions (CN⁻) to form nitriles.
Amines (RNH₂) to form secondary amines.
Azide ions (N₃⁻) to form azides.
The reactivity of the chloro group can be influenced by the steric hindrance posed by the bulky 2-phenylindole substituent. However, the four-carbon chain provides sufficient flexibility to minimize this hindrance at the terminal carbon.
Potential for Intramolecular Ring-Closing Reactions and Competing Pathways
The structure of this compound, featuring a nucleophilic indole nitrogen and an electrophilic chlorobutyl chain, creates the potential for intramolecular reactions. wikipedia.org Specifically, the nitrogen atom of the indole ring can act as an internal nucleophile, attacking the electrophilic carbon of the chlorobutyl chain, leading to the formation of a new ring.
Intramolecular Cyclization:
The most likely intramolecular reaction is a ring-closing reaction to form a six-membered ring containing the indole nitrogen. This type of reaction is generally favored when forming five- or six-membered rings due to favorable thermodynamics and kinetics. masterorganicchemistry.com The reaction would proceed via an intramolecular nucleophilic substitution, where the indole nitrogen displaces the chloride ion.
This cyclization would result in the formation of a tetracyclic system, specifically a derivative of tetrahydro-1H-pyrido[1,2-a]indole.
Competing Pathways:
Several factors can influence the outcome of reactions involving this compound, leading to competing reaction pathways:
Intermolecular vs. Intramolecular Reactions: At high concentrations, intermolecular reactions, where one molecule reacts with another, may compete with the intramolecular cyclization. masterorganicchemistry.com Dilution of the reaction mixture generally favors intramolecular pathways.
Elimination Reactions: Although less likely for a primary halide, under strongly basic conditions, an E2 elimination reaction could occur, leading to the formation of an alkene.
Solvent Effects: The choice of solvent can influence the reaction pathway. Polar aprotic solvents tend to favor S(_N)2 reactions, including the desired intramolecular cyclization, while polar protic solvents might favor S(_N)1 pathways or solvolysis.
The interplay between these factors determines the major product formed. Careful control of reaction conditions such as concentration, temperature, and solvent is crucial to favor the desired intramolecular ring-closure.
Advanced Reaction Pathways
Transition Metal-Catalyzed Transformations of Substituted Indoles
The indole nucleus and the attached side chains in this compound can participate in a variety of transition metal-catalyzed transformations, offering pathways to more complex molecular architectures.
Cross-Coupling Reactions: The C-H bonds of the indole ring, particularly at the C3 position, can be activated by transition metal catalysts (e.g., palladium, rhodium, iridium) to participate in cross-coupling reactions. These reactions allow for the introduction of various functional groups, such as aryl, vinyl, or alkyl groups. While the 2-position is substituted with a phenyl group, the C3-position remains a potential site for functionalization.
Hydroalkoxylation: In the presence of suitable catalysts, the chloroalkyl chain could potentially undergo transformations. For instance, if the chloro group is first substituted to introduce an alkyne, transition metal-catalyzed intramolecular hydroalkoxylation could lead to the formation of oxygen-containing heterocyclic rings. nih.gov
Gold-Catalyzed Reactions: Gold catalysts have been shown to be effective in activating alkynes for reactions with indoles. lookchem.com If the chlorobutyl group were converted to a propargyl group, gold-catalyzed intramolecular reactions could lead to the formation of seven- or eight-membered rings. lookchem.com
Table 1: Examples of Transition Metal-Catalyzed Reactions on Indole Scaffolds
| Catalyst System | Reaction Type | Potential Application to this compound Derivative | Reference |
|---|---|---|---|
| Pd(OAc)₂ / Ligand | C-H Arylation | Functionalization at the C3 position of the indole ring. | N/A |
| [Rh(cod)Cl]₂ / Ligand | C-H Alkenylation | Introduction of an alkenyl group at the C3 position. | N/A |
Radical Reactions and Mechanistic Insights
The this compound molecule can also be involved in radical reactions. Radicals can be generated at various positions, leading to different reaction outcomes.
Radical Initiation: Radical reactions are typically initiated by radical initiators (e.g., AIBN) or through photolysis. libretexts.org In the context of this compound, a radical could be generated on the butyl chain.
Radical Cyclization: A carbon-centered radical on the butyl chain could undergo an intramolecular addition to the C2-C3 double bond of the indole ring. This would lead to the formation of a new ring system. The regioselectivity of this addition would depend on the stability of the resulting radical intermediate.
Mechanistic Insights: The mechanism of radical reactions involving indoles often involves a series of steps including initiation, propagation, and termination. libretexts.org Computational studies can provide insights into the energetics of different radical pathways and help predict the most likely products. nih.gov For example, density functional theory (DFT) calculations can be used to model the transition states of radical addition and cyclization reactions. elsevierpure.com
Role in Multicomponent Reactions (MCRs) and Tandem Processes
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are a powerful tool in synthetic chemistry. nih.govrsc.org this compound or its derivatives could potentially serve as a building block in MCRs.
Participation in MCRs: The indole nitrogen and the C3 position of the indole ring are common reactive sites in MCRs. nih.govrsc.org For instance, the indole could act as a nucleophile in a Mannich-type reaction, a key step in many MCRs. The chlorobutyl chain could also be modified to introduce other reactive functional groups suitable for MCRs.
Tandem Processes: A tandem or cascade process involves two or more sequential reactions that occur in a single pot without the isolation of intermediates. The structure of this compound is well-suited for tandem processes. For example, an initial intermolecular reaction at the chloro group could be followed by an intramolecular cyclization.
Table 2: Potential Multicomponent and Tandem Reactions
| Reaction Type | Reactants | Potential Product | Reference |
|---|---|---|---|
| Multicomponent Reaction | This compound derivative, Aldehyde, Isocyanide | Highly substituted heterocyclic compound | techniques-ingenieur.fr |
| Tandem Nucleophilic Substitution/Cyclization | This compound, Nucleophile | Fused heterocyclic system | N/A |
Computational and Theoretical Chemistry Studies of 1 4 Chlorobutyl 2 Phenylindole
Quantum Chemical Calculations
Quantum chemical calculations use the principles of quantum mechanics to model molecular properties.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules based on the electron density. It offers a good balance between accuracy and computational cost.
Geometry optimization using DFT would determine the most stable three-dimensional arrangement of atoms in 1-(4-Chlorobutyl)-2-phenylindole, corresponding to the minimum energy on the potential energy surface. This process would yield crucial information such as bond lengths, bond angles, and dihedral angles. Electronic structure analysis would provide insights into the distribution of electrons within the molecule, including properties like dipole moment and molecular electrostatic potential (MEP), which are vital for understanding intermolecular interactions. However, specific studies detailing the optimized geometry and electronic structure of this compound are currently unavailable.
DFT calculations can be employed to determine various energetic parameters. For instance, the heat of formation, which is the change in enthalpy during the formation of the compound from its constituent elements, and the Gibbs free energy of solvation, which describes the energy change when a molecule is transferred from a vacuum to a solvent, are key thermodynamic properties. These parameters are crucial for predicting the stability and solubility of a compound. At present, there are no published data for these energetic parameters for this compound.
Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. While computationally more demanding than DFT, they can provide highly accurate results for energetic and mechanistic studies, such as reaction pathways and transition state energies. The application of ab initio methods to investigate the reactivity and potential reaction mechanisms of this compound remains an unexplored area of research.
Density Functional Theory (DFT) Applications
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are used to study the behavior of molecules over time. These methods can provide insights into the dynamic properties of molecules and their interactions with other molecules, such as proteins or DNA. While molecular docking studies have been performed on other 2-phenylindole (B188600) derivatives to investigate their binding modes with biological targets, specific molecular modeling and simulation studies for this compound are not documented.
The computational and theoretical investigation of this compound represents a significant void in the current scientific landscape. The application of methods such as Density Functional Theory and ab initio calculations would provide invaluable data on its structural, electronic, and energetic properties. Such studies are essential for a deeper understanding of its chemical behavior and could guide future research into its potential applications. The absence of this fundamental data underscores the need for dedicated computational studies on this compound.
Conformational Analysis of the Alkyl Chain and Phenyl Substituent
The conformational flexibility of this compound is a critical determinant of its reactivity and intermolecular interactions. This flexibility arises primarily from the rotation around several key single bonds: the N1-C1' bond of the butyl chain, the C1'-C2', C2'-C3', and C3'-C4' bonds within the butyl chain, and the C2-C(phenyl) bond.
A thorough conformational analysis would involve mapping the potential energy surface by systematically rotating these dihedral angles. Quantum mechanical methods, such as Density Functional Theory (DFT), would be the preferred computational tool for this analysis. The resulting conformational landscape would likely reveal several low-energy conformers. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution.
Table 1: Key Dihedral Angles for Conformational Analysis of this compound
| Dihedral Angle | Description | Expected Complexity |
| C8-N1-C1'-C2' | Rotation of the butyl chain relative to the indole (B1671886) ring | High, potential for steric hindrance with the 2-phenyl group |
| N1-C1'-C2'-C3' | Rotation within the n-butyl chain | Moderate, gauche and anti conformations |
| C1'-C2'-C3'-C4' | Rotation within the n-butyl chain | Moderate, gauche and anti conformations |
| C2'-C3'-C4'-Cl | Rotation of the terminal chlorobutyl group | Moderate, potential for intramolecular interactions |
| N1-C2-C1''-C2'' | Rotation of the 2-phenyl group relative to the indole ring | High, significant steric and electronic effects |
This table outlines the principal dihedral angles that would be the focus of a computational conformational analysis. The "Expected Complexity" column highlights the anticipated challenges and significant interactions.
The orientation of the 2-phenyl group is of particular interest. Its rotation is likely coupled with the conformation of the N-alkyl chain, leading to a complex potential energy surface with multiple local minima. Understanding the preferred orientation of the phenyl ring is crucial for predicting its electronic influence on the indole core and its role in potential intermolecular interactions.
Solvation Studies and Intermolecular Interactions
The behavior of this compound in solution is governed by its interactions with solvent molecules. Solvation studies are essential for understanding its solubility, reactivity in different media, and potential for self-assembly.
Computational solvation models can be broadly categorized as implicit and explicit. nih.govrsc.orgresearchgate.netyoutube.comnih.gov Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium, offering a computationally efficient way to account for bulk solvent effects. nih.govrsc.org Explicit solvation models, where individual solvent molecules are included in the calculation, provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. nih.govrsc.orgyoutube.com
For this compound, a combination of both approaches would be ideal. An initial exploration using an implicit model could provide insights into its general solubility in polar and non-polar solvents. Subsequent explicit solvent simulations, likely using molecular dynamics (MD), could then be employed to study the specific hydration or solvation shell around the molecule. Particular attention would be paid to the interactions with the chlorine atom of the butyl chain and the aromatic pi-systems of the indole and phenyl rings.
Theoretical Investigations of Reaction Mechanisms
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, offering insights that are often difficult to obtain experimentally.
Potential Energy Surface Mapping of Synthetic Pathways
The synthesis of this compound typically involves the N-alkylation of 2-phenylindole with 1,4-dichlorobutane (B89584) or a similar alkylating agent. nih.govnih.gov Mapping the potential energy surface (PES) for this reaction would elucidate the reaction mechanism. researchgate.netnumberanalytics.comnumberanalytics.com This involves locating the transition state structure connecting the reactants (2-phenylindole and the alkylating agent) and the product.
Kinetic Studies and Rate Constant Predictions
From the calculated activation energy, it is possible to estimate the reaction rate constant using transition state theory (TST). While predicting absolute rate constants with high accuracy is challenging, computational methods can provide valuable trends and relative rate information for different reaction pathways or conditions. For instance, one could computationally compare the rate of N-alkylation versus potential C-alkylation at the C3 position of the indole ring.
Mechanistic Elucidation of Reactivity Patterns
Computational studies can shed light on the observed reactivity patterns of this compound. For example, the chlorine atom on the butyl chain is a reactive site for nucleophilic substitution. Theoretical calculations could be used to model the reaction of this compound with various nucleophiles, predicting the activation barriers and reaction energies for these transformations. This would help in understanding its potential for further functionalization.
Furthermore, computational analysis of the electronic structure, such as the distribution of frontier molecular orbitals (HOMO and LUMO), can reveal the most likely sites for electrophilic and nucleophilic attack. nih.gov
Structure-Reactivity Relationships from Computational Data
Quantitative Structure-Reactivity Relationships (QSRR) aim to correlate the structural features of molecules with their chemical reactivity. nih.gov While a comprehensive QSRR study would require a dataset of related compounds, computational data for this compound can contribute to building such models.
By systematically modifying the structure of this compound in silico (e.g., changing the length of the alkyl chain, substituting the phenyl ring) and calculating relevant quantum chemical descriptors (e.g., atomic charges, dipole moment, HOMO/LUMO energies), one can begin to establish relationships between these descriptors and predicted reactivity parameters (e.g., activation energies for a specific reaction). These relationships can then be used to predict the reactivity of new, yet-to-be-synthesized derivatives. nih.govnih.govnih.gov
Table 2: Key Computational Descriptors for Structure-Reactivity Studies
| Descriptor | Description | Relevance to Reactivity |
| Mulliken/NPA Charges | Distribution of electron density on each atom | Identifies electrophilic and nucleophilic centers |
| Dipole Moment | Measure of the overall polarity of the molecule | Influences solubility and intermolecular interactions |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates susceptibility to electrophilic attack |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates susceptibility to nucleophilic attack |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical reactivity and stability |
| Molecular Electrostatic Potential (MEP) | 3D map of electrostatic potential | Visualizes regions of positive and negative potential, guiding intermolecular interactions |
This interactive table summarizes key computational descriptors and their importance in understanding the structure-reactivity relationships of this compound.
Advanced Applications and Materials Science Research Involving Indole Scaffolds
Indole (B1671886) in Organic Synthesis and Building Blocks
The indole ring serves as a fundamental building block in organic synthesis, prized for its ability to be readily modified to create a multitude of derivatives. nih.gov Classical methods like the Fischer indole synthesis, which can produce 2-phenylindole (B188600) from phenylhydrazine (B124118) and acetophenone (B1666503), have been refined over more than a century and remain in use today. wikipedia.orgyoutube.comchemicalbook.com
Multicomponent reactions (MCRs) are highly efficient chemical strategies that combine three or more reactants in a single step to form a complex product, minimizing waste and simplifying synthetic procedures. nih.govresearchgate.net The indole scaffold is an exceptional participant in MCRs for generating diverse heterocyclic compounds. nih.govresearchgate.netconsensus.app The electron-rich nature of the indole ring, particularly the C3 position, makes it a potent nucleophile that readily reacts with electrophiles generated in situ during MCRs. nih.gov
Researchers have utilized indoles in various MCRs to synthesize complex structures like indolylnicotinonitriles and poly-substituted pyridines. researchgate.net These reactions often proceed with high atom economy and can be performed under environmentally friendly conditions. researchgate.netresearchgate.net While many MCRs involve the N-H bond of the indole, the use of N-substituted indoles like 1-(4-Chlorobutyl)-2-phenylindole directs the reactivity to other positions and allows for the synthesis of different classes of compounds. The pre-alkylated nitrogen prevents its participation as a nucleophile, thereby enabling selective functionalization at the C3 position or on the phenyl rings. nih.gov
The creation of fused and polycyclic systems containing the indole core is a significant goal in synthetic chemistry, as these rigid structures are present in numerous natural products and pharmacologically active molecules. nih.gov Modern synthetic methods, particularly those employing transition-metal catalysis, have enabled elegant and efficient access to these complex architectures. nih.govacs.orgnih.govmdpi.com
Strategies for synthesizing these structures include:
Palladium-catalyzed reactions: These are widely used for constructing indole skeletons and for subsequent annulations. For instance, intramolecular Larock indole annulation can assemble tricyclic indoles from halo-anilines and alkynes. mdpi.com Other palladium-catalyzed sequences involving aminopalladation and carbene insertion have been developed to create indeno[1,2-b]indoles, which have interesting electronic properties. chemistryviews.org
Ruthenium-catalyzed reactions: Ru(II)-catalyzed C-H activation and intramolecular hydroarylation have been developed for the synthesis of N-fused tetracyclic indole derivatives. nih.gov
Zinc-catalyzed cycloadditions: Zn(II) catalysts can facilitate divergent [4+2] and [3+2] cycloaddition reactions between indoles and 1,2-diaza-1,3-dienes to produce different types of polycyclic fused indoline (B122111) scaffolds. nih.govacs.org The specific product obtained can be controlled by the substitution pattern on the indole substrate. nih.gov
These advanced methods demonstrate the capacity to build intricate polycyclic systems from simple indole precursors, highlighting the potential of derivatives like this compound to serve as starting materials for even more complex, functional molecules.
Indole Derivatives in Materials Chemistry
The electronic and photophysical properties of the indole scaffold have made it a target for materials chemists. Indole-containing molecules and polymers are being explored for a range of applications, from sustainable plastics to advanced electronic devices. nih.govrsc.org
Indole derivatives are being incorporated into polymers to create materials with enhanced thermal stability, specific functionalities, and well-defined structures. rsc.org The indole moiety can be part of the polymer backbone or a pendant group, and its presence often leads to an increase in the glass transition temperature (Tg) and thermal robustness due to the bulky and rigid nature of the ring system. nih.govajchem-a.comacs.org
A key advantage of a molecule like This compound is its reactive side chain, which is ideal for polymerization. The terminal chloro group can readily participate in nucleophilic substitution reactions. This allows it to be polymerized with various co-monomers, such as diols or diamines, to form indole-containing polyesters or polyamides. Alternatively, it can be grafted onto existing polymer backbones.
Research has demonstrated the synthesis of poly(N-arylene diindolylmethane)s (PMDINs) via a catalyst-free C–N coupling polycondensation, achieving high molecular weights and yielding polymers with excellent thermal stability and strong solid-state fluorescence. rsc.org Another approach involves reacting copolymers containing maleic anhydride (B1165640) with indole to create modified polymers with significantly higher glass transition temperatures compared to the unmodified precursors. ajchem-a.com
Table 1: Thermal Properties of Indole-Containing Polymers
| Polymer Type | Synthesis Method | Glass Transition Temp. (Tg) | Decomposition Temp. (T5%) | Reference |
|---|---|---|---|---|
| Indole-based Polyesters | Bulk Polycondensation | 65–113 °C | >300 °C | nih.govacs.org |
| Poly(N-arylene diindolylmethane)s | Catalyst-free C-N coupling | >240 °C | ≥ 377 °C | rsc.orgresearchgate.net |
This table presents a summary of findings for different classes of indole-containing polymers, illustrating the favorable thermal properties often achieved.
The inherent photophysical properties of the indole ring make it an excellent component for luminescent and optoelectronic materials. acs.org Indole derivatives are utilized as building blocks for organic light-emitting diodes (OLEDs), fluorescent probes, and other optical materials. mdpi.comsigmaaldrich.com The electron-donating nature of the indole nitrogen contributes to the formation of donor-π-acceptor (D-π-A) structures, which are crucial for tuning the emission color and efficiency of fluorescent molecules. mdpi.comresearchgate.net
Combining indole with other heterocyclic moieties, such as pyrimidine, has been shown to be an effective strategy for creating materials with strong solid-state luminescence. acs.orgnih.govresearchgate.net The resulting molecules can exhibit high emission quantum yields (Φem) and stable emission at high temperatures. nih.gov The non-planar structure of some of these combined molecules can alter the molecular packing in the solid state, influencing the luminescence behavior. nih.gov
The 2-phenylindole core of This compound is itself a known fluorophore. Its integration into larger systems, either as a discrete molecule or as part of a polymer, is a viable strategy for creating new luminescent materials.
Table 2: Photophysical Properties of Selected Indole-Based Materials
| Compound/Polymer | Emission Type | Quantum Yield (Φ) | Application Area | Reference |
|---|---|---|---|---|
| Poly(N-arylene diindolylmethane) (PMDIN-3) | Solid-state fluorescence (Blue) | 21.6% | Emitter | rsc.org |
| Indole-Pyrimidine Derivative | Solid-state luminescence | 25.6% | Luminescent Material | nih.gov |
This table highlights the performance of various indole-based materials, showcasing their potential in optoelectronics.
The properties of indole-based materials can be precisely tuned through chemical modification of the indole scaffold. nih.gov Introducing different functional groups can alter characteristics such as solubility, electronic behavior, and intermolecular interactions. For example, the introduction of electron-donating groups like a pyrrolidine (B122466) ring at the C6 position of indole has been shown to enhance the nonlinear optical (NLO) response of the resulting chromophore. researchgate.net
The terminal chlorine atom in This compound serves as a versatile anchor point for such modifications. It can be substituted with a variety of nucleophiles to introduce new functionalities. For instance, a Finkelstein reaction could replace the chlorine with fluorine, potentially increasing the hydrophobicity and thermal stability of materials derived from it. Substitution with other groups, such as azides or alkynes, would pave the way for "click" chemistry reactions, allowing the indole unit to be easily attached to other molecules or surfaces. This chemical accessibility makes this compound a valuable and adaptable intermediate for creating bespoke materials with tailored properties.
Future Research Directions and Emerging Methodologies
Development of Novel and Sustainable Synthetic Routes
The demand for environmentally benign and efficient chemical processes has spurred research into innovative synthetic routes for complex molecules like 1-(4-chlorobutyl)-2-phenylindole.
Catalyst-Free and Green Chemistry Approaches
Modern synthetic chemistry is increasingly moving towards methods that minimize waste and avoid the use of heavy metal catalysts. Catalyst-free approaches, often utilizing microwave irradiation or alternative solvents like water, represent a significant step towards sustainability. organic-chemistry.orgresearchgate.net For instance, methods for synthesizing other heterocyclic compounds, such as 1,2,4-triazoles and tetrahydroquinazolines, have been developed that proceed smoothly without a catalyst, offering high atom economy and simplified purification. organic-chemistry.orgresearchgate.netrsc.org A proposed green synthesis for this compound could involve a one-pot reaction under microwave irradiation, potentially using a more environmentally friendly solvent, thereby reducing reaction times and energy consumption. organic-chemistry.org The principles of green chemistry, such as using water as a solvent, have been successfully applied to the synthesis of other nitrogen-containing heterocycles, suggesting a promising avenue for the synthesis of indole (B1671886) derivatives. researchgate.netscispace.com
| Approach | Key Principles | Potential Application to this compound Synthesis | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, often solvent-free or with minimal solvent. | Could accelerate the N-alkylation of 2-phenylindole (B188600) with 1-bromo-4-chlorobutane (B103958) or a similar reagent. | organic-chemistry.org |
| On-Water Synthesis | Utilizes water as a green solvent, leveraging hydrophobic effects to promote reactions. | A tandem reaction, such as a Fischer indole synthesis followed by N-alkylation, could potentially be developed in an aqueous medium. | researchgate.net |
| Catalyst-Free Multicomponent Reactions | Combining three or more reactants in a single step without a catalyst to build molecular complexity efficiently. | A future strategy could involve a one-pot reaction of aniline (B41778), a phenyl-containing ketone, and a chlorobutyl-containing component. | rsc.org |
Flow Chemistry and Microreactor Technologies for Enhanced Efficiency
Flow chemistry, which involves performing reactions in continuous-flow reactors, offers significant advantages over traditional batch processing. researchgate.net Microreactors, with their small channel dimensions, provide superior heat and mass transfer, leading to better reaction control, improved safety, higher yields, and enhanced selectivity. corning.comrsc.orgchimia.ch These technologies are particularly well-suited for multistep syntheses, as intermediates can be generated and used in subsequent steps without isolation. nih.gov
The application of flow chemistry to classic reactions like the Fischer indole synthesis has already been demonstrated, allowing for quantitative conversion and high throughput. uc.pt A potential flow process for this compound could involve the sequential flow synthesis of the 2-phenylindole core, followed by an in-line N-alkylation step. This approach would allow for precise control over reaction parameters, minimize side reactions, and facilitate easier scale-up. researchgate.netmdpi.commdpi.com
| Technology | Key Advantages | Relevance to this compound | Reference |
|---|---|---|---|
| Flow Chemistry | Precise control of temperature, pressure, and residence time; enhanced safety; easy scalability. | Enables rapid optimization and production of the 2-phenylindole core and subsequent functionalization. | researchgate.netuc.pt |
| Microreactor Technology | High surface-to-volume ratio, rapid mixing, superior heat transfer, improved yields and selectivity. | Ideal for highly exothermic or fast reactions in the synthetic sequence, minimizing byproduct formation. | corning.comrsc.orgchimia.ch |
| Automated Multistep Synthesis | Generation of complex molecules without isolating intermediates, reducing manual handling and waste. | A fully automated process could be designed for the synthesis of this compound from simple precursors. | nih.gov |
Exploration of Unconventional Reactivity Patterns and Site Selectivity
The indole nucleus possesses distinct regions of reactivity, with the C3 position being the most nucleophilic and thus the most common site for electrophilic substitution. nih.gov However, recent research has focused on developing methods to functionalize other, less reactive positions of the indole ring, such as C2, C4, and C7. rsc.org
For the 2-phenylindole scaffold, future research will likely explore catalyst-controlled C-H functionalization to introduce substituents at unconventional sites. nih.gov This can be achieved using directing groups that guide a transition metal catalyst to a specific C-H bond. rsc.org For example, a removable directing group at the N1 position could facilitate selective functionalization at the C7 position. Another advanced strategy involves the translocation, or "dance," of a functional group from one position to another, enabling subsequent reactions at the newly vacated site. nih.gov These methods could allow for the synthesis of novel analogs of this compound with unique substitution patterns, which would be difficult to access through traditional synthetic routes. digitellinc.com
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation
The unambiguous characterization of this compound and its analogs is crucial. While standard techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are fundamental, advanced applications of these methods are becoming more integrated into the research workflow. nih.govnih.gov
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. rsc.org In-depth structural analysis relies heavily on one- and two-dimensional NMR spectroscopy. youtube.comfrontiersin.org For a molecule like this compound, specific NMR techniques can elucidate the conformation and connectivity of the chlorobutyl chain and its spatial relationship to the phenylindole core.
| Technique | Information Provided for this compound | Reference |
| 1H NMR | Provides chemical shifts and coupling constants for protons on the indole ring, phenyl group, and the 4-chlorobutyl chain. The integration of signals confirms the number of protons in each environment. | youtube.comchemicalbook.com |
| 13C NMR | Shows the chemical shifts for all unique carbon atoms, confirming the carbon skeleton of the molecule. | youtube.com |
| 2D NMR (COSY, HSQC, HMBC) | Establishes correlations between protons and carbons, allowing for unambiguous assignment of all signals and confirming the connectivity of the atoms, including the attachment point of the butyl chain to the indole nitrogen. | frontiersin.org |
| HRMS (ESI) | Determines the exact mass of the molecule with high precision, confirming its elemental formula. | rsc.org |
Future research may involve the integration of NMR and MS data with computational predictions to provide a more comprehensive structural picture, especially for more complex derivatives or when studying interactions with biological targets. frontiersin.org
Integration of Computational and Experimental Approaches in Molecular Design
The synergy between computational modeling and experimental synthesis is a cornerstone of modern medicinal chemistry and materials science. orientjchem.org For the this compound scaffold, this integration allows for the rational design of new derivatives with desired properties. nih.gov
Computational tools such as molecular docking are used to predict how a molecule might bind to a biological target, such as an enzyme or receptor. nih.govmdpi.com This in silico screening helps prioritize which compounds to synthesize, saving time and resources. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies can build mathematical models that correlate chemical structures with biological activity, further guiding the design of more potent compounds. orientjchem.org
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(4-Chlorobutyl)-2-phenylindole, and what key reagents and conditions are involved?
- Methodology : The synthesis typically involves alkylation of 1H-indole with 1-bromo-4-chlorobutane under basic conditions. For example:
- Step 1 : Reaction of 1H-indole with 1-bromo-4-chlorobutane in dry DMF using TBABr (tetrabutylammonium bromide) as a phase-transfer catalyst and KOH as a base to form 1-(4-chlorobutyl)-1H-indole .
- Step 2 : Further functionalization (e.g., coupling with morpholino or piperidinone derivatives) in acetonitrile with K₂CO₃ to yield advanced intermediates like MT8 .
- Key Considerations : Solvent choice (DMF vs. acetonitrile) and catalyst efficiency (TBABr) significantly impact reaction yield and purity.
Q. How is structural confirmation of this compound achieved in synthetic workflows?
- Methodology :
- Spectral Analysis : NMR (¹H and ¹³C) to verify alkyl chain attachment and indole substitution patterns.
- Elemental Analysis : Confirms molecular formula (e.g., C₁₈H₁₇ClN₂) .
- Chromatography : HPLC or GC-MS to assess purity and identify byproducts (e.g., unreacted indole or over-alkylated species) .
Advanced Research Questions
Q. What strategies mitigate genotoxic risks associated with the 4-chlorobutyl moiety in this compound derivatives?
- Methodology :
- Impurity Profiling : Use validated HPLC/MS methods to detect and quantify genotoxic impurities (e.g., alkyl chlorides) at ppm levels. For example, limit tests for 5-(4-chlorobutyl)-tetrazole analogs in APIs .
- Structural Modification : Replace the 4-chlorobutyl group with less reactive substituents (e.g., hydroxyl or amine-terminated chains) while retaining pharmacological activity .
Q. How do reaction kinetics and solvent polarity influence the alkylation efficiency of 1H-indole with 1-bromo-4-chlorobutane?
- Methodology :
- Kinetic Studies : Monitor reaction progress via in-situ FTIR or LC-MS to determine rate constants under varying conditions (e.g., DMF vs. THF).
- Solvent Effects : Polar aprotic solvents like DMF enhance nucleophilicity of indole, while acetonitrile improves selectivity for mono-alkylation .
Q. What are the challenges in scaling up the Fischer indole synthesis for 2-phenylindole precursors, and how are they addressed?
- Methodology :
- Acid Optimization : Replace traditional strong acids (HCl/H₂SO₄) with milder alternatives (e.g., acetic acid with ZnCl₂) to reduce side reactions (e.g., polymerization) .
- Byproduct Management : Implement distillation or crystallization steps to isolate this compound from hydrazine derivatives or ammonia .
Critical Analysis of Contradictions
- vs. : uses TBABr/KOH in DMF for alkylation, while employs bromochlorobutane with K₂CO₃ in acetonitrile. The discrepancy highlights solvent-dependent reactivity—DMF favors faster kinetics, whereas acetonitrile improves selectivity.
- vs. : emphasizes genotoxicity risks of chlorobutyl groups, while focuses on synthetic yield. This underscores the need for balanced optimization between reactivity and safety in API synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
